molecular formula C18H19FN6O3 B2388523 N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251591-11-3

N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2388523
CAS No.: 1251591-11-3
M. Wt: 386.387
InChI Key: VLOILULCPDNTSB-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the morpholine group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide moiety: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the triazolopyrazine core.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring and the triazolopyrazine core.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the biological activity of triazolopyrazine derivatives.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrazine derivatives: Compounds with similar core structures.

    Morpholine-containing compounds: Molecules that include the morpholine ring.

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-12-2-3-13(10-14(12)19)21-15(26)11-25-18(27)24-5-4-20-16(17(24)22-25)23-6-8-28-9-7-23/h2-5,10H,6-9,11H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOILULCPDNTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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